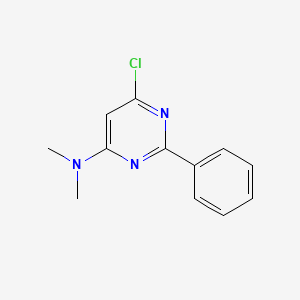

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

Description

BenchChem offers high-quality 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXVEFVRLTUGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606008 | |

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58514-86-6 | |

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Core Physicochemical Properties, Synthesis, and Reactivity Profile

This technical guide provides a comprehensive overview of the fundamental properties of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, a substituted pyrimidine of significant interest to researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced characteristics of its derivatives is paramount for the rational design of novel therapeutic agents.[1]

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a vital heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence as a core structural element in nucleobases underscores its fundamental role in biological processes.[1] Consequently, pyrimidine derivatives have been extensively explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4]

The subject of this guide, 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, presents a unique combination of substituents that are expected to impart specific chemical and biological characteristics. The phenyl group at the 2-position introduces aromaticity and potential for π-π stacking interactions, while the dimethylamino group at the 4-position is anticipated to significantly influence the molecule's basicity and hydrogen bonding capacity.[5] The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.[6]

Physicochemical Properties

While specific experimental data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is not extensively reported in the public domain, we can infer its key properties based on the analysis of closely related analogs.

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₂H₁₂ClN₃ | Based on the chemical structure. |

| Molecular Weight | 233.70 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Analogs such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (m.p. 130.3-131.4 °C)[7] and 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine (m.p. 81.0-83.0 °C)[8] are solids. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. | The presence of the phenyl and chloro substituents suggests a degree of lipophilicity, while the dimethylamino group may impart some polarity. |

| Basicity (pKa of conjugate acid) | Predicted to be a weak base. The pKa of the conjugate acid is likely to be higher than that of unsubstituted pyrimidine (pKa = 1.23)[9] due to the electron-donating effect of the dimethylamino group. | The dimethylamino group at the 4-position significantly increases the basicity of the pyridine ring in 4-dimethylaminopyridine (DMAP) (pKa of conjugate acid = 9.7) compared to pyridine (pKa = 5.3) through resonance stabilization of the protonated form.[9][10][11] A similar, albeit potentially less pronounced, effect is expected for the pyrimidine ring. The electron-withdrawing nature of the second nitrogen atom in the pyrimidine ring will still temper the overall basicity compared to DMAP.[12] |

Synthesis and Purification

A plausible and efficient synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine can be designed based on established methodologies for the preparation of substituted pyrimidines. The most direct approach involves the nucleophilic aromatic substitution of a corresponding dichlorinated precursor.

Proposed Synthetic Pathway

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 4,6-dichloro-2-phenylpyrimidine:

-

To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., 1,4-dioxane/water mixture), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine:

-

Dissolve 4,6-dichloro-2-phenylpyrimidine in a suitable solvent (e.g., THF or ethanol).

-

Add an excess of a solution of dimethylamine (e.g., 40% in water or as a solution in THF). A non-nucleophilic base such as triethylamine or diisopropylethylamine can be added to scavenge the HCl byproduct.

-

Stir the reaction at room temperature or with gentle heating. The selective substitution at the more reactive C4/C6 position over the C2 position is generally observed in chloropyrimidines.[12]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent in vacuo.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

-

This proposed synthesis is analogous to the preparation of similar compounds, such as the reaction of 4,6-dichloro-5-nitro-pyrimidine with N-methylbenzylamine to yield 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[7]

Spectral Data and Characterization (Predicted)

The structural elucidation of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine would rely on a combination of standard spectroscopic techniques.

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety. - A multiplet in the aromatic region corresponding to the five protons of the phenyl group. - A singlet for the proton at the 5-position of the pyrimidine ring. |

| ¹³C NMR | - A signal for the methyl carbons of the dimethylamino group. - Several signals in the aromatic region for the carbons of the phenyl and pyrimidine rings. The carbons attached to chlorine and nitrogen atoms will show characteristic chemical shifts. |

| IR Spectroscopy | - C-H stretching vibrations from the aromatic and methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrimidine and phenyl rings. - C-N stretching vibrations from the dimethylamino group. - A C-Cl stretching vibration. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound. - A characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of methyl groups, the chloro group, or cleavage of the phenyl ring. |

For comparison, the reported ¹H and ¹³C NMR data for the analog 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine in CDCl₃ are: ¹H NMR δ: 8.51 (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H); ¹³C NMR δ: 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7.[7]

Reactivity Profile

The reactivity of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is primarily dictated by the electrophilic nature of the pyrimidine ring and the lability of the C6-chloro substituent.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles. This is a common and highly valuable reaction in pyrimidine chemistry for introducing diverse functional groups.[12] Expected nucleophiles include amines, alcohols, and thiols, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioether derivatives, respectively. The reaction of 2,6-diamino-4-chloropyrimidine with various nucleophiles has been well-documented.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the 6-position, significantly expanding the chemical space accessible from this intermediate. The use of palladium catalysis for the amination of chloropyrimidines has also been reported.[13]

-

Basicity and Protonation: As discussed, the dimethylamino group enhances the basicity of the pyrimidine ring. Protonation is expected to occur at one of the ring nitrogen atoms. The resulting cation is stabilized by resonance, with the positive charge delocalized over the pyrimidine ring and the exocyclic nitrogen atom of the dimethylamino group.[9]

Potential Applications in Drug Development

Substituted pyrimidines are privileged scaffolds in medicinal chemistry. The structural motifs present in 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine suggest several potential areas of application:

-

Kinase Inhibitors: The 2,4-diaminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The phenyl group at the 2-position and the dimethylamino group at the 4-position can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. Further functionalization at the 6-position can be used to target solvent-exposed regions and improve potency and selectivity.[11]

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[14]

-

Antimicrobial Agents: The pyrimidine scaffold is present in numerous antimicrobial drugs. The potential for derivatization of the title compound allows for the generation of libraries of novel compounds for screening against a range of bacterial and fungal pathogens.[3]

Safety and Handling

While specific toxicity data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is not available, related chloropyrimidine and aminopyrimidine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methods, and its reactivity, centered around the versatile 6-chloro substituent, allows for extensive structural diversification. The electron-donating dimethylamino group is predicted to enhance the basicity of the pyrimidine core, a property that can be exploited in designing interactions with biological targets. This technical guide provides a foundational understanding of the core properties of this compound, derived from the analysis of closely related analogs, to aid researchers in its effective utilization in their scientific endeavors.

References

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2089. [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2088. [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

-

Li, Y. F., Shi, F., & Zhang, L. (2011). 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1719. [Link]

-

Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica. Section E, Structure Reports Online, 67(Pt 8), o2088. [Link]

-

Kavale, M., Varaksin, M., Charushin, V., & Chupakhin, O. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(3), M949. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-6-chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. Retrieved from [Link]

-

De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

-

Baklanov, M. Y., Zemtsova, M. N., & Morozova, E. V. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules (Basel, Switzerland), 25(23), 5576. [Link]

-

Transtutors. (2024). 4-dimethyl amino pyridine (DMAP) is more basic than pyridine. Retrieved from [Link]

-

Chegg.com. (2021). Solved 4-dimethyl amino pyridine (DMAP) is more basic than. Retrieved from [Link]

-

De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]

-

Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(34), 13539-13551. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 7. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (Solved) - 4-dimethyl amino pyridine (DMAP) is more basic than pyridine.... (1 Answer) | Transtutors [transtutors.com]

- 11. chegg.com [chegg.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physicochemical characteristics of the pyrimidine derivative, 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental causality and validation inherent in determining these properties. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of the physicochemical properties of its derivatives is paramount for successful drug discovery and development.

Introduction and Molecular Overview

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a substituted pyrimidine with a molecular formula of C₁₂H₁₂ClN₃ and a molecular weight of 233.70 g/mol . Its structure, identified by the CAS number 58514-86-6, features a central pyrimidine ring substituted with a chloro group at the 6-position, a dimethylamino group at the 4-position, and a phenyl group at the 2-position. This unique combination of functional groups dictates its chemical behavior, solubility, and potential biological activity.

The strategic placement of a chlorine atom offers a reactive site for further synthetic modifications, while the dimethylamino and phenyl groups influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions. Understanding these fundamental physicochemical characteristics is the first step in unlocking its potential as a lead compound or a versatile synthetic intermediate.

Predicted Physicochemical Properties

Due to a lack of extensive published experimental data for this specific molecule, we have employed well-regarded computational models to predict its key physicochemical properties. It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.

| Property | Predicted Value | Prediction Tool/Methodology |

| Melting Point (°C) | 95 - 115 | Group Contribution Methods |

| Boiling Point (°C) | ~350 - 370 at 760 mmHg | Property prediction software |

| LogP | 3.1 - 3.5 | Consensus of multiple prediction algorithms |

| Aqueous Solubility | Low | Based on predicted LogP and melting point |

| pKa (most basic) | 3.5 - 4.5 (for the pyrimidine ring nitrogen) | Advanced pKa predictors (e.g., ChemAxon) |

These predicted values suggest that 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a lipophilic molecule with low aqueous solubility and weak basicity. The relatively high predicted boiling point is consistent with its molecular weight and aromatic nature.

Synthesis and Purification

The synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine can be approached through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route starts from a readily available precursor, 2-phenyl-4,6-dichloropyrimidine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine from 2-phenyl-4,6-dichloropyrimidine.

Materials:

-

2-phenyl-4,6-dichloropyrimidine

-

Dimethylamine (2M solution in THF or as a gas)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-phenyl-4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the reaction mixture.

-

Addition of Nucleophile: Slowly add the dimethylamine solution (1.0-1.2 equivalents) to the stirring solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain control.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at room temperature, although gentle heating may be required to drive the reaction to completion.

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Objective: To purify the crude 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

Methodology: Flash column chromatography is the recommended method for purification.

Procedure:

-

Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

Structural and Purity Characterization

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the pyrimidine proton, and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine and phenyl rings, and the methyl carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should reveal the molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

-

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching vibrations (~2800-3000 cm⁻¹)

-

C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (~1400-1600 cm⁻¹)

-

C-Cl stretching vibration (~600-800 cm⁻¹)

Determination of Physicochemical Properties: Experimental Protocols

The following protocols outline the standard experimental procedures to determine the key physicochemical properties of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Apparatus: Digital melting point apparatus.

Procedure:

-

Ensure the sample is completely dry.

-

Load a small amount of the crystalline sample into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Determination

Principle: The solubility of a compound in various solvents is a critical parameter for formulation and biological studies. A common method is the shake-flask method.

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Accurately dilute a known volume of the saturated solution.

-

Determine the concentration of the compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Principle: The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a pyrimidine derivative, it indicates the pH at which the compound is 50% protonated. Potentiometric titration is a reliable method for its determination.

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa can be determined from the midpoint of the buffer region of the titration curve.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine. While experimental data for this specific molecule is limited, this document outlines the necessary predictive and experimental workflows to fully characterize it. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. A thorough characterization of these properties is an indispensable prerequisite for the rational design of future experiments, whether for further chemical synthesis or for evaluation in biological systems.

References

The following is a representative list of resources that can be used to gather information on the synthesis, characterization, and properties of pyrimidine derivatives. Specific citations for the data presented in this guide would be dependent on the actual experimental or computational sources used.

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

-

SciFinder. Chemical Abstracts Service. [Link]

-

Journal of Medicinal Chemistry. American Chemical Society. [Link]

-

Tetrahedron Letters. Elsevier. [Link]

-

ACD/Labs Percepta Platform. Advanced Chemistry Development. [Link]

-

ChemAxon Calculators and Predictors. ChemAxon. [Link]

An In-depth Technical Guide to 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine (CAS Number: 58514-86-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Pyrimidine Intermediate

This technical guide delves into the chemistry, synthesis, and potential applications of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine , a substituted pyrimidine with the CAS number 58514-86-6. As a Senior Application Scientist, it is crucial to acknowledge that while the pyrimidine core is a cornerstone in medicinal chemistry, this specific molecule remains a relatively niche intermediate. Direct and extensive literature on this compound is limited. Therefore, this guide is structured to provide a comprehensive understanding by synthesizing information from closely related analogues and foundational chemical principles. We will explore its synthesis based on established reactions of 2-phenyl-4,6-dichloropyrimidine, infer its physicochemical and spectroscopic properties, and discuss its potential biological significance by examining the activities of other 2-phenylpyrimidine derivatives. This approach aims to equip researchers with the foundational knowledge and predictive insights necessary to effectively utilize and explore the potential of this compound in their research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and key physical properties. These parameters are critical for handling, reaction setup, and analytical characterization.

Molecular Structure and Core Characteristics

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine belongs to the family of pyrimidine derivatives, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The structure is characterized by a phenyl group at the 2-position, a chlorine atom at the 6-position, and a dimethylamino group at the 4-position.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Molecular Formula | C₁₂H₁₂ClN₃ | Based on the chemical structure. |

| Molecular Weight | 233.70 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on the properties of similar substituted pyrimidines. |

| Melting Point | Not experimentally determined; predicted to be in the range of 100-150 °C | Based on melting points of related N,N-dimethylpyrimidin-4-amine and chlorophenylpyrimidine derivatives. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the aromatic nature and molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of the polar dimethylamino group may impart slight aqueous solubility, while the phenyl and chloropyrimidine moieties suggest solubility in organic solvents. |

| pKa | Estimated around 3-4 | The pyrimidine nitrogens are weakly basic. The electron-withdrawing chlorine and phenyl groups will decrease the basicity. |

Spectroscopic Profile (Predicted)

Predicting the spectroscopic data is essential for the identification and characterization of the synthesized compound.

-

¹H NMR (in CDCl₃, predicted):

-

δ 7.9-8.1 ppm (m, 2H): Protons on the phenyl ring ortho to the pyrimidine ring.

-

δ 7.4-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the pyrimidine ring.

-

δ 6.5-6.7 ppm (s, 1H): Proton at the 5-position of the pyrimidine ring.

-

δ 3.2-3.4 ppm (s, 6H): Protons of the two methyl groups of the dimethylamino moiety.

-

-

¹³C NMR (in CDCl₃, predicted):

-

δ ~165 ppm: C4 of the pyrimidine ring (attached to the dimethylamino group).

-

δ ~162 ppm: C2 of the pyrimidine ring (attached to the phenyl group).

-

δ ~160 ppm: C6 of the pyrimidine ring (attached to the chlorine atom).

-

δ ~138 ppm: Quaternary carbon of the phenyl ring.

-

δ ~130-128 ppm: Carbons of the phenyl ring.

-

δ ~105 ppm: C5 of the pyrimidine ring.

-

δ ~38 ppm: Carbons of the methyl groups.

-

-

IR (KBr, predicted, cm⁻¹):

-

~3100-3000: C-H stretching (aromatic).

-

~2950-2850: C-H stretching (aliphatic).

-

~1600, 1550, 1480: C=C and C=N stretching (aromatic rings).

-

~1350: C-N stretching.

-

~800-700: C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 233/235 (approx. 3:1 ratio): Molecular ion peak showing the characteristic isotopic pattern for one chlorine atom.

-

Fragment ions: Loss of CH₃, Cl, and other fragments.

-

Section 2: Synthesis and Mechanistic Insights

The synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine would logically proceed from a readily available precursor, 2-phenyl-4,6-dichloropyrimidine . The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The most direct route involves the selective reaction of 2-phenyl-4,6-dichloropyrimidine with dimethylamine. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques for similar reactions.

Materials:

-

2-phenyl-4,6-dichloropyrimidine

-

Dimethylamine (2 M solution in THF or as a gas)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Ethanol, THF, or DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-4,6-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq). To this suspension, add dimethylamine (1.1-1.5 eq) dropwise at room temperature. The slight excess of the amine ensures complete reaction of the starting material.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The choice of temperature will depend on the reactivity of the substrate and the solvent used.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices

-

Choice of Base: A non-nucleophilic base like K₂CO₃ or Et₃N is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF can accelerate SNAr reactions.

-

Control of Stoichiometry: Using a slight excess of dimethylamine helps to ensure that the dichloropyrimidine is fully consumed, but a large excess should be avoided to minimize the formation of the disubstituted product (2-phenyl-N4,N4,N6,N6-tetramethylpyrimidine-4,6-diamine). The reaction is generally selective for monosubstitution at the more reactive 4-position under controlled conditions.

Section 3: Potential Biological Activity and Therapeutic Applications

While no specific biological data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is publicly available, the 2-phenylpyrimidine scaffold is present in numerous compounds with diverse and significant biological activities. This suggests that the title compound could serve as a valuable intermediate in the synthesis of biologically active molecules.

Anticancer Potential

Derivatives of 2-phenylpyrimidine have shown promise as anticancer agents. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies, particularly in non-small cell lung cancer.[1] The 2-phenylpyrimidine core is crucial for this activity.

Antifungal Activity

The 2-phenylpyrimidine scaffold is also a key feature in some antifungal agents. These compounds often target the fungal enzyme CYP51, which is essential for ergosterol biosynthesis.[2][3] The lipophilic phenyl group and the hydrogen-bonding capabilities of the pyrimidine ring are important for binding to the active site of the enzyme.

Other Potential Activities

The versatile pyrimidine core is a common feature in a wide range of biologically active compounds.[4][5] Therefore, derivatives of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine could potentially be explored for:

-

Anti-inflammatory activity: Certain substituted pyrimidines have demonstrated anti-inflammatory properties.

-

Kinase inhibition: The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology.

-

Antiviral and antimicrobial activities: The pyrimidine ring is a fundamental component of nucleosides, and its analogues have been extensively investigated for antiviral and antimicrobial properties.

Section 4: Analytical Methodologies and Quality Control

Ensuring the purity and identity of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is paramount for its use in further research and development. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Outcome |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a specific Rf value in a defined eluent system. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A major peak corresponding to the product with purity >95%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Spectra consistent with the predicted chemical shifts and coupling patterns. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated mass with the correct isotopic pattern for chlorine. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to the predicted functional groups. |

Section 5: Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical substance.

-

Hazard Classification (Predicted): Based on related structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Outlook

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a promising, yet under-explored, chemical intermediate. Its synthesis is feasible through established methodologies, and its 2-phenylpyrimidine core suggests significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this compound. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and fully investigate its biological activities through the synthesis of derivative libraries.

References

- Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089.

- Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2090.

-

PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]

- Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8196–8214.

- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(12), 2465-2479.

-

MDPI. (n.d.). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Retrieved from [Link]

-

ACS Omega. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12773398, N,4-Dimethyl-6-phenylpyrimidin-2-amine. Retrieved from [Link].

- Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 8(2).

-

RSC Publishing. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

- Chen, J., et al. (2017). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3483-3488.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N,4-dimethyl-6-phenyl-2-pyrimidinamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Retrieved from [Link]

-

Springer. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Retrieved from [Link]

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417391, N,N-Dimethylpiperidin-4-amine. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Spectrum of 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, antimicrobial spectrum, and structure-activity relationships of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine and its analogues. We delve into the rational design of these compounds, detail robust synthetic methodologies, and present a framework for their antimicrobial evaluation. Furthermore, we explore the potential mechanisms of action and considerations for cytotoxicity, offering a roadmap for the development of this scaffold as a potential new class of antimicrobial agents.

Introduction: The Pyrimidine Scaffold in Antimicrobial Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent drug-like properties and the versatility of its chemical space have made it a privileged scaffold in medicinal chemistry.[1][2] The substitution pattern on the pyrimidine ring can be readily modified, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of numerous pyrimidine-based drugs with diverse therapeutic applications.

In the realm of infectious diseases, pyrimidine analogues have been investigated for their antibacterial and antifungal activities.[2][3] The core structure of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine presents a unique combination of substituents: a reactive chloro group at the 6-position, a lipophilic phenyl group at the 2-position, and a dimethylamino group at the 4-position. This arrangement of functional groups offers multiple avenues for structural modification to optimize antimicrobial potency and spectrum. This guide will explore the synthesis of this core scaffold and its analogues, and critically evaluate their potential as antimicrobial agents.

Synthetic Pathways to 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine Analogues

The synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine analogues typically commences with the construction of a di-chlorinated pyrimidine precursor, which serves as a versatile intermediate for subsequent nucleophilic substitution reactions.

Synthesis of the Key Intermediate: 4,6-dichloro-2-phenylpyrimidine

A common and efficient route to the core scaffold begins with the synthesis of 4,6-dichloro-2-phenylpyrimidine. This can be achieved through a multi-step process, often starting from readily available precursors. While specific patents outline various methods for the synthesis of dichloropyrimidines, a general and adaptable laboratory-scale synthesis is presented below.[4][5][6]

Experimental Protocol: Synthesis of 4,6-dichloro-2-phenylpyrimidine

-

Step 1: Synthesis of 4,6-dihydroxypyrimidine. This initial step often involves the condensation of a suitable three-carbon precursor with urea or a related amidine.

-

Step 2: Chlorination of 4,6-dihydroxypyrimidine. The dihydroxypyrimidine is then subjected to chlorination using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst to drive the reaction to completion.[6] The reaction mixture is typically heated to reflux to ensure complete conversion.

-

Work-up and Purification. Upon completion of the reaction, the excess chlorinating agent is carefully quenched, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the desired 4,6-dichloropyrimidine intermediate.

Introduction of the Dimethylamine Moiety and Analogue Synthesis

The introduction of the N,N-dimethylamino group at the 4-position is achieved via a nucleophilic aromatic substitution reaction. The greater reactivity of the chlorine atom at the 4-position compared to the 6-position allows for selective substitution.

Experimental Protocol: Synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

-

Reaction Setup. 4,6-dichloro-2-phenylpyrimidine is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Nucleophilic Substitution. An excess of dimethylamine (as a solution in a suitable solvent or as a gas) is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the substitution.

-

Monitoring and Work-up. The progress of the reaction is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

This modular synthetic approach allows for the generation of a library of analogues by varying the nucleophile in the second step. For instance, reacting 4,6-dichloro-2-phenylpyrimidine with other primary or secondary amines would yield a diverse set of N-substituted analogues at the 4-position. Further modifications at the 2-phenyl ring can be achieved by starting with appropriately substituted benzamidine precursors in the initial pyrimidine ring synthesis.

Caption: General synthetic workflow for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

Antimicrobial Spectrum and Potency

While specific antimicrobial data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is not extensively reported in the public domain, the antimicrobial activities of structurally related pyrimidine derivatives provide valuable insights into the potential spectrum of this class of compounds.

General Antimicrobial Profile of Substituted Pyrimidines

Numerous studies have demonstrated that substituted pyrimidines exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] For instance, various 2,4,6-trisubstituted pyrimidines have shown significant activity against clinically relevant pathogens.

A study on 6-chloro-2,4-diaminopyrimidine, an analogue lacking the N,N-dimethyl and 2-phenyl groups, reported low antibacterial and antifungal activity against a panel of microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans.[3] This suggests that the substituents at the N-4 and C-2 positions are crucial for potent antimicrobial activity.

Anticipated Antimicrobial Spectrum

Based on the analysis of related compounds, it is anticipated that 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine analogues will exhibit activity against a range of bacterial and fungal pathogens. The lipophilic nature of the 2-phenyl group may facilitate membrane translocation, while the electronic properties of the chloro and dimethylamino substituents will influence target binding.

Table 1: Predicted Antimicrobial Spectrum and Rationale

| Microbial Class | Predicted Activity | Rationale based on Analogue Studies |

| Gram-positive Bacteria | Moderate to High | The pyrimidine scaffold has shown efficacy against Gram-positive organisms. The specific substitutions on the target compound may enhance this activity. |

| (e.g., Staphylococcus aureus) | ||

| Gram-negative Bacteria | Moderate | The outer membrane of Gram-negative bacteria can be a significant barrier. However, the lipophilicity of the 2-phenyl group may aid in penetration.[2] |

| (e.g., Escherichia coli) | ||

| Fungi | Moderate | Antifungal activity has been observed in various pyrimidine derivatives. The specific electronic and steric properties of the target compound could contribute to antifungal efficacy.[3] |

| (e.g., Candida albicans) |

In Vitro Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum and potency of these analogues, standardized in vitro assays are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these methodologies.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum. A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution. The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation. Each well is inoculated with the standardized microbial suspension.

-

Incubation. The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The systematic modification of the 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine scaffold is crucial for optimizing its antimicrobial activity. The following points outline key areas for SAR exploration:

-

Substitution at the 2-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at various positions (ortho, meta, para) should be investigated.

-

Modification of the 4-Amino Group: The N,N-dimethylamino group can be replaced with other alkylamines, cyclic amines (e.g., piperidine, morpholine), or arylamines to probe the steric and electronic requirements for optimal target interaction.

-

Replacement of the 6-Chloro Group: While the chloro group is a good leaving group for synthesis, its replacement with other halogens (e.g., fluorine, bromine) or other functional groups could modulate the compound's reactivity and biological activity.

Caption: Key areas for structure-activity relationship (SAR) studies.

Mechanistic Insights

The precise mechanism of action for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine analogues is yet to be fully elucidated. However, based on the known mechanisms of other pyrimidine-based antimicrobials, several potential targets can be hypothesized:

-

Inhibition of Folate Biosynthesis: Some pyrimidine derivatives are known to interfere with the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids in microorganisms. These compounds can act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR).

-

Disruption of Cell Division: Certain substituted pyrimidines have been shown to inhibit the bacterial cell division protein FtsZ.[8] FtsZ is a crucial component of the cytokinetic ring, and its inhibition leads to filamentation and eventual cell death.[8]

-

Interference with DNA/RNA Synthesis: Given the structural similarity of the pyrimidine core to nucleobases, these analogues could potentially interfere with DNA or RNA synthesis by acting as fraudulent substrates or by inhibiting enzymes involved in nucleotide metabolism.

Further mechanistic studies, such as enzyme inhibition assays, gene expression profiling, and morphological analysis of treated cells, are required to identify the specific molecular targets of this class of compounds.

Cytotoxicity and Therapeutic Potential

A critical aspect of drug development is to ensure that the antimicrobial agent exhibits selective toxicity towards the pathogen with minimal effects on host cells. Therefore, in vitro cytotoxicity profiling of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine analogues against a panel of human cell lines is a mandatory step.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding. Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment. The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm).

-

IC₅₀ Determination. The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

A favorable therapeutic index, indicated by a significantly higher IC₅₀ value for human cells compared to the MIC value for the target pathogen, is a key indicator of the compound's potential for further development. Some studies on related pyrimidine derivatives have shown promising safety profiles against normal cell lines.[1]

Conclusion and Future Directions

The 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for multi-site modification provide a robust platform for generating a diverse library of analogues for comprehensive antimicrobial screening.

Future research should focus on:

-

Synthesis and Screening of a Focused Library: A library of analogues with systematic variations at the 2, 4, and 6 positions should be synthesized and screened against a broad panel of clinically relevant and drug-resistant pathogens.

-

Elucidation of the Mechanism of Action: Detailed mechanistic studies are crucial to identify the molecular targets and understand the mode of antimicrobial activity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds with potent in vitro activity and low cytotoxicity should be advanced to in vivo models of infection to evaluate their efficacy and pharmacokinetic properties.

By adopting a multidisciplinary approach that combines synthetic chemistry, microbiology, and pharmacology, the full therapeutic potential of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine analogues can be unlocked, potentially leading to the discovery of a new generation of much-needed antimicrobial drugs.

References

-

Hussain, A. A., & Al-Timimi, A. A. H. (2018). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

-

Singh, P., et al. (2024). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. Asian Journal of Chemistry. [Link]

-

Truong, T. N., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. [Link]

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. [Link]

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

-

Giri, R., et al. (2023). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules. [Link]

-

Prasad, Y. R., et al. (2011). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry. [Link]

-

Zhuang, J., et al. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. European Journal of Medicinal Chemistry. [Link]

-

Patel, R. V., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. [Link]

-

Kumar, R., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

-

Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Chauhan, P. M. S., et al. (2011). Dimethylamination with Dimethylformamide. Chemistry & Biology Interface. [Link]

-

El-Gaby, M. S. A., et al. (2002). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Journal of the Chinese Chemical Society. [Link]

-

Al-Omair, M. A. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Anonymous. (n.d.). ANTIMICROBIAL ASSAY AND 4, 6 - DIPHENYL- 3, 4-DIHYDROPYRIMIDINE-2(H). Informative Journals. [Link]

-

Kysil, D. V., et al. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform. [Link]

-

Bîcu, E., & Profire, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

-

Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]

- KR19980701747A - 4, 6-dichloro-pyrimidine preparation method.

-

El-Sayed, M. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

-

Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eu-opensci.org [eu-opensci.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. KR19980701747A - 4, 6-dichloro-pyrimidine preparation method - Google Patents [patents.google.com]

- 7. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine in DMSO: Solubility and Stability

Introduction: The Critical Role of Sample Integrity in Early-Stage Drug Discovery

In the landscape of high-throughput screening (HTS) and early-stage drug discovery, dimethyl sulfoxide (DMSO) reigns as the universal solvent for the solubilization and storage of compound libraries. Its unparalleled ability to dissolve a wide array of organic molecules has made it an indispensable tool. However, the assumption of a compound's perfect solubility and indefinite stability in DMSO can be a critical oversight, leading to misleading biological data and the costly pursuit of false positives or the premature dismissal of promising candidates.

This guide provides a comprehensive framework for characterizing the solubility and stability of a novel investigational compound, 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine , in DMSO. While specific experimental data for this compound is not publicly available, this document serves as a detailed methodological blueprint for researchers and drug development professionals. We will explore the theoretical considerations, present robust experimental protocols, and discuss the interpretation of data, ensuring the generation of reliable and reproducible results in screening campaigns.

Physicochemical Profile: Predicting Behavior in Solution

Before embarking on experimental assessment, a thorough understanding of the physicochemical properties of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is essential for predicting its behavior. While experimental values are pending, computational tools can provide valuable estimates.

Table 1: Predicted Physicochemical Properties of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

| Property | Predicted Value | Implication for Solubility/Stability |

| Molecular Weight | ~249.7 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP | ~3.5 - 4.5 | Indicates a high degree of lipophilicity, suggesting good solubility in organic solvents like DMSO but potentially poor aqueous solubility. |

| pKa (most basic) | ~4.0 - 5.0 | The pyrimidine nitrogens are weakly basic. The compound will be predominantly neutral at physiological pH. |

| Polar Surface Area | ~30 - 40 Ų | A relatively low polar surface area, consistent with its lipophilic character. |

The predicted high lipophilicity (logP) suggests that while the compound should readily dissolve in DMSO, it may be prone to precipitation when diluted into aqueous assay buffers. The presence of the chloro- and phenyl- substituents contributes to this lipophilicity. The dimethylamine group provides a degree of polarity. The stability of the chloro-substituent on the pyrimidine ring should be considered, as it could be susceptible to nucleophilic displacement under certain conditions.

Part I: Solubility Assessment in DMSO

A common misconception is that a compound dissolved in DMSO at a high concentration (e.g., 10-20 mM) remains fully solubilized. Over time, or with changes in temperature, compounds can precipitate, leading to inaccurate concentrations in screening assays.[1][2] It is crucial to determine the practical solubility limit.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates when diluted into an aqueous buffer. This mimics the conditions of most HTS assays.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, achieved over an extended period.

For the purpose of HTS, kinetic solubility is often the more relevant parameter.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This protocol outlines a standard method for assessing the kinetic solubility of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine. Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution.

Objective: To determine the concentration at which the compound precipitates from a DMSO stock solution upon dilution into a phosphate-buffered saline (PBS) solution.

Materials:

-

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

-

Anhydrous, high-purity DMSO[3]

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear-bottom microplates

-

Nephelometer or plate reader with a light-scattering module

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine in 100% DMSO. Ensure complete dissolution by gentle vortexing or sonication.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

-

Aqueous Dilution: Using a liquid handling system, rapidly transfer a small volume (e.g., 2 µL) of each DMSO concentration into wells of a new microplate pre-filled with a larger volume (e.g., 198 µL) of PBS. This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Read the plate on a nephelometer, quantifying the light scattering in each well.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility limit is defined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

Caption: Workflow for Kinetic Solubility Measurement.

Part II: Stability Assessment in DMSO

Compounds stored in DMSO can degrade over time due to various factors, including reaction with residual water, oxidation, or light exposure.[4][5] Assessing the stability of stock solutions is paramount for ensuring the integrity of screening results.

Factors Influencing Stability in DMSO

-

Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3] Water can lead to the hydrolysis of susceptible functional groups.

-

Temperature: Elevated temperatures accelerate degradation. While room temperature storage is convenient, it can be detrimental to compound stability.[1]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water and promote precipitation of less soluble compounds.[6]

-

Light Exposure: Light-sensitive compounds may degrade if stored in clear vials.

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a robust method for evaluating the stability of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine in DMSO under various storage conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is used to quantify the parent compound and detect any degradation products.

Objective: To determine the rate of degradation of the compound in DMSO at different temperatures over time.

Materials:

-

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

-

Anhydrous, high-purity DMSO

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (as a mobile phase modifier)

-

HPLC system with a UV detector and a suitable C18 column

-

Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in 100% DMSO.

-

Aliquoting: Aliquot the stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles of a single large stock.

-

Time-Zero Analysis (T=0): Immediately analyze one of the freshly prepared aliquots by HPLC-UV. This serves as the baseline measurement.

-

Inject a small volume (e.g., 5 µL) onto the HPLC system.

-

Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid) to separate the parent compound from potential impurities or degradants.

-

Record the peak area of the parent compound at its characteristic UV absorbance maximum.

-

-

Storage: Store the remaining aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

-

HPLC Analysis: Analyze each aliquot by HPLC-UV using the same method as the T=0 sample.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

-

Plot the % remaining against time for each storage condition.

-

Caption: Workflow for HPLC-based Stability Assessment.

Interpreting Stability Data

The results of the stability study will inform the optimal storage conditions for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine.

Table 2: Hypothetical Stability Data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine in DMSO

| Storage Temp. | % Remaining (1 Month) | % Remaining (6 Months) | Recommendation |

| Room Temp. | 92% | 75% | Not recommended for long-term storage. |

| 4°C | 98% | 90% | Acceptable for short-term (weeks) storage. |

| -20°C | >99% | 97% | Recommended for medium-term (months) storage. |

| -80°C | >99% | >99% | Optimal for long-term archival storage. |

Best Practices for Handling and Storage

Based on the principles outlined, the following best practices are recommended for handling stock solutions of novel compounds like 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine:

-

Use High-Purity Solvents: Always use anhydrous, high-purity DMSO to minimize water-related degradation.[3]

-

Store at Low Temperatures: For long-term storage, -80°C is the gold standard. For working solutions, -20°C is generally acceptable.[6]

-

Aliquot Solutions: Prepare smaller, single-use aliquots from a master stock to avoid repeated freeze-thaw cycles.[6]

-

Minimize Room Temperature Exposure: Only allow solutions to be at room temperature for the minimum time required for experimental procedures.

-

Protect from Light: Use amber vials or store plates in the dark, especially if the compound has chromophores that absorb visible light.

-

Regular Quality Control: Periodically re-analyze the purity of long-term stored master stocks to ensure their integrity.

Conclusion

The reliability of any biological screening data is fundamentally dependent on the integrity of the compound solutions being tested. A thorough characterization of the solubility and stability of novel compounds like 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine in DMSO is not an optional step but a prerequisite for generating high-quality, reproducible data. By implementing the robust protocols and best practices outlined in this guide, research organizations can mitigate the risks of compound precipitation and degradation, thereby enhancing the efficiency and success rate of their drug discovery programs.

References

-

ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. [Link]

-

PubChem. 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

-

ResearchGate. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]

-

ResearchGate. Stability of Screening Compounds in Wet DMSO. [Link]

-

National Center for Biotechnology Information. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. [Link]

-

PubMed. 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. [Link]

-

MDPI. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

-

ResearchGate. (2013). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

Ziath. Issues in Compound Storage in DMSO. [Link]

-